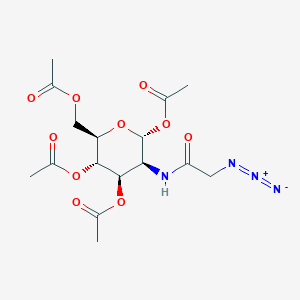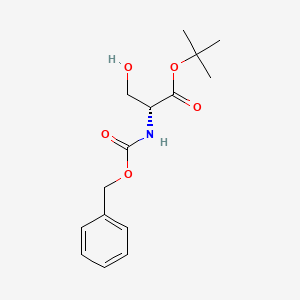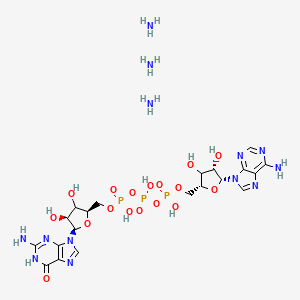
WRN inhibitor 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
WRN inhibitor 3 is a compound designed to inhibit the activity of Werner syndrome helicase (WRN), a multifunctional enzyme involved in DNA repair and maintenance of genome stability. WRN is particularly important in cells with microsatellite instability, a condition often found in certain types of cancer. By inhibiting WRN, this compound aims to selectively target and kill cancer cells while sparing normal cells .
准备方法
The preparation of WRN inhibitor 3 involves several synthetic routes and reaction conditions. One method includes the synthesis of a double-heterocyclic structure, which is achieved through a series of chemical reactions involving specific reagents and catalysts . The industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
WRN inhibitor 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
WRN inhibitor 3 has several scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA repair and the role of WRN in maintaining genome stability.
Biology: Employed in research to understand the cellular processes involving WRN and its interactions with other proteins.
Medicine: Investigated as a potential therapeutic agent for treating cancers with microsatellite instability, particularly colorectal and gastric cancers
Industry: Utilized in the development of new drugs targeting WRN and related pathways
作用机制
WRN inhibitor 3 exerts its effects by binding to the WRN helicase domain, thereby inhibiting its activity. This inhibition prevents WRN from unwinding DNA, leading to the accumulation of DNA damage and ultimately cell death in cancer cells with microsatellite instability . The molecular targets and pathways involved include the ATPase domain of WRN and the DNA repair pathways dependent on WRN activity .
相似化合物的比较
WRN inhibitor 3 can be compared with other similar compounds, such as:
This compound is unique in its specific binding mode and its potential to selectively target cancer cells with microsatellite instability .
属性
分子式 |
C20H20N2O5S |
|---|---|
分子量 |
400.4 g/mol |
IUPAC 名称 |
6-[2-(cyclopropylmethoxy)phenyl]-N-[(3R)-1,1-dioxo-2,3-dihydrothiophen-3-yl]-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C20H20N2O5S/c23-19(21-14-9-10-28(25,26)12-14)16-7-8-17(22-20(16)24)15-3-1-2-4-18(15)27-11-13-5-6-13/h1-4,7-10,13-14H,5-6,11-12H2,(H,21,23)(H,22,24)/t14-/m1/s1 |
InChI 键 |
OCAWWHPFNVVCII-CQSZACIVSA-N |
手性 SMILES |
C1CC1COC2=CC=CC=C2C3=CC=C(C(=O)N3)C(=O)N[C@H]4CS(=O)(=O)C=C4 |
规范 SMILES |
C1CC1COC2=CC=CC=C2C3=CC=C(C(=O)N3)C(=O)NC4CS(=O)(=O)C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R,4R,8S,9R,10S,13S)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B12376203.png)
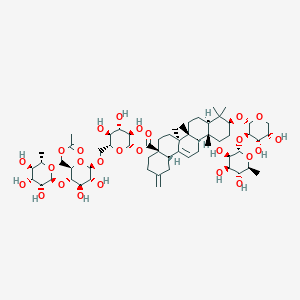
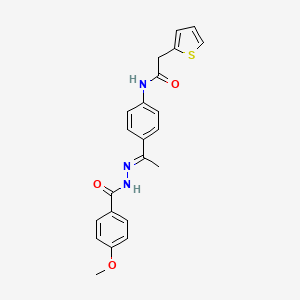

![4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile](/img/structure/B12376218.png)
![6-[6-(2-hexyldecoxycarbonyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-hexyldecyl carbonate](/img/structure/B12376225.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376231.png)
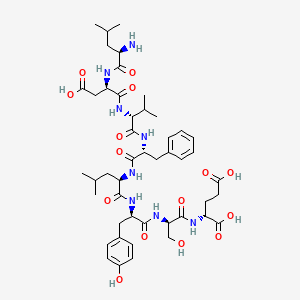
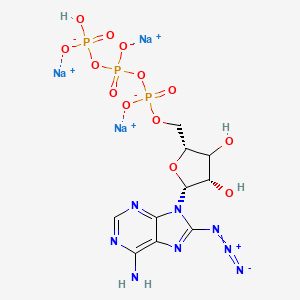
![1-[(E)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)thiourea](/img/structure/B12376245.png)
![2-methyl-3-[(1R)-1-[[4-methyl-7-[4-(piperidine-4-carbonyl)piperazin-1-yl]pyrido[3,4-d]pyridazin-1-yl]amino]ethyl]benzonitrile](/img/structure/B12376246.png)
